An In-depth Technical Guide to the Chemical Identity and Properties of FLUORAD FC-100
An In-depth Technical Guide to the Chemical Identity and Properties of FLUORAD FC-100
Disclaimer: The commercial product name "FLUORAD FC-100" is associated with conflicting chemical identities. This guide addresses the available technical information for the distinct chemical species identified in public documentation. Researchers and scientists should be aware of this discrepancy when interpreting historical data or sourcing this product.
Executive Summary
FLUORAD FC-100 is a product designation for a fluorochemical surfactant. However, extensive review of chemical databases, safety data sheets (SDS), and supplier information reveals a significant ambiguity in its precise chemical structure. The CAS Number 147335-40-8, often associated with FLUORAD FC-100, corresponds to a non-fluorinated guanidine-based compound. In contrast, historical technical and safety documents describe FLUORAD FC-100 as a "Fluoroalkyl Sulfonate, Sodium Salt," a composition closely related to Perfluorooctanesulfonate (PFOS).
This guide provides a detailed overview of both potential chemical identities to offer a comprehensive resource for the scientific community. It is structured to present the properties, experimental protocols, and relevant mechanisms for each compound class separately, enabling researchers to understand the context of data associated with the "FLUORAD FC-100" product name.
Part A: The Fluorochemical Surfactant Identity (Perfluorooctanesulfonate-Related)
The description of FLUORAD FC-100 as a "Fluoroalkyl Sulfonate, Sodium Salt" suggests its primary component is a perfluorinated surfactant, with Perfluorooctanesulfonate (PFOS) being a prominent member of this chemical class. PFOS and related compounds are known for their exceptional ability to lower surface tension.
Chemical Structure and Properties of PFOS
Perfluorooctanesulfonic acid and its salts are characterized by a fully fluorinated eight-carbon chain and a sulfonate head group. This structure imparts both hydrophobic and oleophobic properties to the tail, while the head is hydrophilic.
Chemical Structure of Perfluorooctanesulfonate (PFOS):
The defining characteristic of fluorosurfactants like PFOS is their high efficiency in reducing surface tension at very low concentrations.
| Property | Value | Conditions | Reference |
| Molecular Formula | C₈F₁₇SO₃⁻ | - | - |
| Molar Mass (Anion) | 500.13 g/mol | - | - |
| Surface Tension | Decreases with increasing concentration | Aqueous solution | [1][2] |
| ~55 mN/m | at ~0.001 M in acidic solution | [2] | |
| Critical Micelle Conc. | Varies with conditions | - | - |
| Water Solubility | High | - | |
| Vapor Pressure | Low | - |
Experimental Protocols
This protocol outlines the general steps for the extraction and analysis of PFAS, including PFOS, from drinking water samples using Solid Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
1. Sample Collection:
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Collect water samples in polypropylene bottles.[4]
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Preserve samples as required by the specific method (e.g., with Trizma®).
2. Solid Phase Extraction (SPE):
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Pass a known volume of the water sample (e.g., 250 mL) through an SPE cartridge (e.g., polystyrene divinylbenzene).
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The PFAS analytes are retained on the sorbent material.
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Wash the cartridge to remove interfering substances.
-
Elute the PFAS from the cartridge using a small volume of an organic solvent (e.g., methanol).
3. Sample Concentration:
-
Concentrate the eluate to a final volume (e.g., 1 mL) to increase the analyte concentration.
4. LC-MS/MS Analysis:
-
Inject an aliquot of the concentrated extract into an LC-MS/MS system.
-
Liquid Chromatography: Separate the PFAS analytes using a suitable column (e.g., C18). A gradient elution with a mobile phase of ammonium acetate and methanol is common.[5]
-
Tandem Mass Spectrometry: Detect and quantify the analytes using electrospray ionization in negative ion mode (ESI-) and multiple reaction monitoring (MRM).
Mandatory Visualizations
Caption: Workflow for the analysis of PFAS in water samples.
Part B: The Guanidine-Based Identity (N-octylguanidine-Related)
The CAS number 147335-40-8, linked to some offerings of FLUORAD FC-100, has a molecular formula of C₈H₁₅N₃·2HBr. This corresponds to a guanidine-based compound, likely N-octylguanidine dihydrobromide, which is structurally and functionally distinct from fluorosurfactants. Guanidine and its derivatives are known for their ability to denature proteins.
Chemical Structure and Properties of N-octylguanidine
Guanidine is a planar, highly basic compound due to the resonance stabilization of its conjugate acid, the guanidinium ion. N-octylguanidine features an eight-carbon alkyl chain attached to one of the nitrogen atoms.
Chemical Structure of N-octylguanidinium ion:
Specific data for N-octylguanidine dihydrobromide is limited. The table below includes data for related guanidine compounds to provide context.
| Property | Value (for related compounds) | Compound | Reference |
| Molecular Formula | C₁₀H₂₄N₆ | 2-[8-(Diaminomethylideneamino)octyl]guanidine | [3] |
| Molar Mass | 228.34 g/mol | 2-[8-(Diaminomethylideneamino)octyl]guanidine | [3] |
| XLogP3 | -0.4 | 2-[8-(Diaminomethylideneamino)octyl]guanidine | [3] |
| Molecular Formula | C₉H₂₂N₄ | N-(8-Amino-octyl)-guanidine | [5] |
| Molar Mass | 186.30 g/mol | N-(8-Amino-octyl)-guanidine | [5] |
| XLogP3 | 0.3 | N-(8-Amino-octyl)-guanidine | [5] |
Experimental Protocols
This protocol describes a general procedure for denaturing and solubilizing proteins from cell pastes using a concentrated guanidine solution, a primary application for this class of compounds.[6]
1. Lysis and Solubilization:
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For every 0.1 gram of wet cell paste, add 1 mL of 8 M Guanidine Hydrochloride solution.
-
Vortex the suspension vigorously for 2 minutes to ensure complete lysis and protein denaturation.
2. Removal of Debris:
-
Centrifuge the suspension at 15,000 x g for 10 minutes at room temperature.
-
This will pellet the insoluble cell debris.
3. Collection of Solubilized Proteins:
-
Carefully collect the supernatant, which contains the denatured and solubilized proteins.
4. Downstream Processing (Optional):
-
For further analysis (e.g., SDS-PAGE), the guanidine hydrochloride must be removed. This can be achieved through dialysis or protein precipitation.
-
For protein refolding, the denaturant is typically removed gradually by dialysis against a refolding buffer.
Mandatory Visualizations
Caption: Two-stage mechanism of protein denaturation by guanidinium ions.[1]
References
- 1. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-[8-(Diaminomethylideneamino)octyl]guanidine | C10H24N6 | CID 32869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guanidine, N,N'''-(dithiodi-3,1-propanediyl)bis-, dihydrobromide | C8H22Br2N6S2 | CID 218552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(8-Amino-octyl)-guanidine | C9H22N4 | CID 10035350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
